2-(3-chloro-2-methylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
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Overview
Description
2-(3-chloro-2-methylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound with a unique structure that combines elements of quinoline and isothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-2-methylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Isothiazole Ring: The isothiazole ring can be introduced via cyclization reactions involving thioamides and α-haloketones.
Substitution Reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorinating agents and methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on the interaction of these derivatives with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-chloro-2-methylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isothiazole ring could interact with nucleophilic sites in proteins, while the quinoline core might intercalate with DNA or interact with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Isothiazole Derivatives: Compounds such as isothiazolinones, which are used as biocides.
Uniqueness
What sets 2-(3-chloro-2-methylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione apart is its combined structural features of both quinoline and isothiazole rings. This duality allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to simpler analogs.
Properties
Molecular Formula |
C20H19ClN2S2 |
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Molecular Weight |
387.0 g/mol |
IUPAC Name |
2-(3-chloro-2-methylphenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C20H19ClN2S2/c1-11-7-5-8-13-16-18(20(3,4)22-17(11)13)25-23(19(16)24)15-10-6-9-14(21)12(15)2/h5-10,22H,1-4H3 |
InChI Key |
LEOFFWGTIXIUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
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